molecular formula C16H12Cl3N3O2 B15009811 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide

N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15009811
M. Wt: 384.6 g/mol
InChI Key: SXTSPQNKHFRKNI-DNTJNYDQSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including chloro, methyl, benzylidene, hydrazinyl, and oxoacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate under acidic or basic conditions to form the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then reacted with N-(5-chloro-2-methylphenyl)-2-oxoacetamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-oxoacetamide: This compound shares the oxoacetamide and chloro groups but lacks the hydrazinyl and benzylidene groups.

    3,4-dichlorobenzylidene hydrazine: This compound shares the benzylidene and hydrazinyl groups but lacks the oxoacetamide and chloro groups.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-[(E)-(3,4-dichlorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H12Cl3N3O2/c1-9-2-4-11(17)7-14(9)21-15(23)16(24)22-20-8-10-3-5-12(18)13(19)6-10/h2-8H,1H3,(H,21,23)(H,22,24)/b20-8+

InChI Key

SXTSPQNKHFRKNI-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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